3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Overview
Description
“3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound that has gained significant attention in the scientific community due to its various applications in different fields of research and industry. It contains total 35 bond(s); 19 non-H bond(s), 11 multiple bond(s), 2 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 primary amine(s) (aliphatic) and 1 Triazole(s) .
Molecular Structure Analysis
The molecular structure of “3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is characterized by a total of 35 bonds, including 19 non-H bonds, 11 multiple bonds, 2 rotatable bonds, and 11 aromatic bonds. The structure also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring. The compound contains 1 primary aliphatic amine and 1 triazole .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Triazoles are highlighted for their wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory effects, among others. These compounds are considered interesting core moieties for drug development due to their potent pharmacological activities (Verma et al., 2019).
Functional Chemical Groups for CNS Drugs
Functional chemical groups, including heterocycles like triazoles, have been identified as lead molecules for the synthesis of compounds with potential Central Nervous System (CNS) activity. These compounds' structural diversity makes them suitable for exploring treatments for various CNS disorders (Saganuwan, 2017).
Chemistry and Properties of Heterocyclic Compounds
The variability in the chemistry and properties of heterocyclic compounds, including triazole derivatives, has been extensively reviewed. These studies underscore the potential of such compounds in forming complexes with various biological and electrochemical activities, suggesting a wide range of applications in scientific research (Boča et al., 2011).
Amino-1,2,4-triazoles in Fine Organic Synthesis
Amino-1,2,4-triazoles serve as raw materials for fine organic synthesis, contributing to the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility in synthesis and application highlights their importance in industrial and applied sciences (Nazarov et al., 2021).
Biologically Significant Pyrimidine Appended Optical Sensors
Pyrimidine derivatives, akin to triazole-based compounds, have been used as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. This review showcases the biological and medicinal applications of pyrimidine-based optical sensors, hinting at the broader utility of heterocyclic compounds in sensor technology (Jindal & Kaur, 2021).
properties
IUPAC Name |
3-benzyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-11-6-7-12-15-16-13(17(12)9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFKOPCGVFGAAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1N)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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